2-Cyclopropyl-5-methylthiophen-3-amine
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Overview
Description
2-Cyclopropyl-5-methylthiophen-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 2-Cyclopropyl-5-methylthiophen-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-Cyclopropyl-5-methylthiophen-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene ring .
Scientific Research Applications
2-Cyclopropyl-5-methylthiophen-3-amine has several scientific research applications. In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives are studied for their role as corrosion inhibitors and in the fabrication of advanced materials .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methylthiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound. For example, some thiophene derivatives are known to inhibit voltage-gated sodium channels, which can be useful in the development of anesthetics .
Comparison with Similar Compounds
2-Cyclopropyl-5-methylthiophen-3-amine can be compared with other thiophene derivatives such as 2-Butylthiophene and 2-Octylthiophene . These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C8H11NS |
---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylthiophen-3-amine |
InChI |
InChI=1S/C8H11NS/c1-5-4-7(9)8(10-5)6-2-3-6/h4,6H,2-3,9H2,1H3 |
InChI Key |
GPRKXIHPRJSMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C2CC2)N |
Origin of Product |
United States |
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